molecular formula C19H20N2O3S B3692388 3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one

3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one

Cat. No.: B3692388
M. Wt: 356.4 g/mol
InChI Key: VBADNPIKSZSWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one is a complex organic compound that features a chromen-2-one core structure substituted with a methoxy group at the 6-position and a thiazolyl group at the 4-position The thiazolyl group is further substituted with a cyclohexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Thiazole Ring Formation: The thiazole ring can be constructed by reacting a suitable α-haloketone with thiourea.

    Cyclohexylamino Substitution: The final step involves the substitution of the amino group with a cyclohexyl group, which can be achieved through nucleophilic substitution using cyclohexylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Cyclohexylamine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the chromen-2-one core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different amino or alkyl groups.

Scientific Research Applications

3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and pathways.

    Material Science: The compound’s properties can be leveraged in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one involves its interaction with specific molecular targets. The thiazole ring and the chromen-2-one core are known to interact with various enzymes and receptors, potentially inhibiting or activating them. The cyclohexylamino group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylamino)-1-propanesulfonic acid: A buffering agent used in biochemistry.

    Thiazole Derivatives: Compounds with diverse biological activities, including antimicrobial and antitumor properties.

Uniqueness

3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one is unique due to its combination of a chromen-2-one core, a thiazole ring, and a cyclohexylamino group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-23-14-7-8-17-12(9-14)10-15(18(22)24-17)16-11-25-19(21-16)20-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBADNPIKSZSWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one
Reactant of Route 3
Reactant of Route 3
3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one
Reactant of Route 4
Reactant of Route 4
3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one
Reactant of Route 5
Reactant of Route 5
3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one
Reactant of Route 6
Reactant of Route 6
3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.